N-(3-Nitrophenyl)hydrazinecarboxamide is an organic compound characterized by the presence of a nitrophenyl group attached to a hydrazinecarboxamide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities and applications.
N-(3-Nitrophenyl)hydrazinecarboxamide belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities. The presence of the nitro group enhances its reactivity and potential pharmacological properties, making it a subject of interest in drug design and synthesis.
The synthesis of N-(3-Nitrophenyl)hydrazinecarboxamide generally involves the following steps:
The reaction mechanism involves nucleophilic attack by the hydrazine component on the carbonyl carbon of the carboxamide group, followed by dehydration to form the final compound. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of N-(3-Nitrophenyl)hydrazinecarboxamide .
The molecular formula for N-(3-Nitrophenyl)hydrazinecarboxamide is . The structure features:
N-(3-Nitrophenyl)hydrazinecarboxamide can participate in various chemical reactions, including:
The reactivity profile of N-(3-Nitrophenyl)hydrazinecarboxamide is influenced by both the electron-withdrawing nitro group and the nucleophilic nature of the hydrazine moiety, allowing for diverse synthetic applications in organic chemistry.
The mechanism by which N-(3-Nitrophenyl)hydrazinecarboxamide exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit certain kinases or act as a scaffold for drug development targeting cancer pathways.
Research has indicated that compounds similar to N-(3-Nitrophenyl)hydrazinecarboxamide show promising activity against various cancer cell lines, suggesting potential applications in anticancer therapy .
N-(3-Nitrophenyl)hydrazinecarboxamide has several scientific uses, including:
Hydrazinecarboxamide (semicarbazide) derivatives represent a privileged scaffold in medicinal chemistry, first gaining prominence in the mid-20th century with the development of antimicrobial nitrofurans. Nitrofurazone (1944) and nitrofurantoin (1953) exemplify early therapeutics leveraging this core structure for broad-spectrum activity against bacterial, fungal, and protozoal pathogens [2] [3]. The scaffold’s versatility was further demonstrated by tolazamide (1964), an antidiabetic sulfonylurea that enhances insulin secretion, and dantrolene (1979), a muscle relaxant targeting ryanodine receptors [2].
Table 1: Milestone Hydrazinecarboxamide-Based Therapeutics
Compound | Therapeutic Class | Year Introduced | Primary Target/Mechanism |
---|---|---|---|
Nitrofurazone | Antimicrobial | 1944 | Microbial redox cycling |
Tolazamide | Antidiabetic | 1964 | Pancreatic β-cell K₊₋ATP channels |
Dantrolene | Muscle Relaxant | 1979 | Ryanodine receptor antagonist |
Goserelin* | Anticancer (Peptide hybrid) | 1989 | LHRH receptor agonist |
*Azapeptide containing hydrazinecarboxamide surrogate [2]
The semicarbazide moiety enables diverse molecular interactions:
Contemporary drug discovery exploits these properties for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and receptor modulation, with over 30 clinical candidates in development as of 2025 [2] [10].
The strategic incorporation of nitrophenyl groups—particularly at the meta position—dramatically enhances pharmacodynamic and pharmacokinetic properties:
Electronic effects:
Positional influence:
Table 2: Bioactivity Modulation by Nitrophenyl Position
Position | α-Glucosidase Inhibition | Anticancer Potency | VEGFR-2 Binding Affinity |
---|---|---|---|
ortho | Moderate (IC₅₀ ~25–50 μM) | Low (GI₅₀ >100 μM) | Weak (Kd >500 nM) |
meta | High (IC₅₀ <10 μM) | High (GI₅₀ 2–20 μM) | Strong (Kd 50–150 nM) |
para | Moderate (IC₅₀ ~15–40 μM) | Moderate (GI₅₀ 30–60 μM) | Moderate (Kd 200–400 nM) |
3D interactions: Crystallographic studies of Cu(II)-Schiff base complexes reveal the m-nitrophenyl group forms π-cation interactions with Arg residues in kinase domains and nitro-oxygen hydrogen bonds with Ser/Thr side chains [6]. This dual binding mode underpins the privileged status of meta substitution in kinase inhibitor design.
N-(3-Nitrophenyl)hydrazinecarboxamide (CAS 19088-24-5) exemplifies a versatile pharmacophore for rational drug design:
Synthetic versatility:
Mechanistic diversity:
Structure-activity relationship (SAR) insights:
Table 3: Biological Activities of N-(3-Nitrophenyl)hydrazinecarboxamide Hybrids
Hybrid System | Biological Activity | Potency | Reference |
---|---|---|---|
Chromone-4-thiosemicarbazone | α-Glucosidase inhibition | IC₅₀ 6.40 ± 0.15 μM | [4] |
Benzimidazole-triazole | EGFR/VEGFR-2/Topo II multi-target inhibition | EGFR IC₅₀ 0.086 μM | [10] |
Quinazolinyl hydrazide | Anticancer (HepG2) | GI₅₀ 8.3 μM | [1] |
Schiff base-Cu(II) | DNA binding/cleavage | Kb = 6.24 × 10⁵ M⁻¹ | [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0